
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate
Descripción general
Descripción
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and its derivatives have been extensively studied for their pharmacological activities. Research indicates that these compounds exhibit significant anti-inflammatory, analgesic, and antibacterial activities. For instance, certain 6-bromoquinazolinone derivatives, closely related to methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, demonstrated notable pharmacological activities including anti-inflammatory, analgesic, and antibacterial effects, comparable to standard drugs in various studies (Rajveer et al., 2010; Kumar et al., 2014).
Analgesic and Anti-Inflammatory Properties
Research into 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, a related compound structure, showed potent analgesic and anti-inflammatory activities. These derivatives were evaluated in animal studies and some showed more potent effects compared to other derivatives (Dewangan et al., 2016).
Antimicrobial Activity
Compounds structurally similar to methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate have shown effective antimicrobial properties. For example, specific derivatives exhibited considerable antibacterial activity against various human pathogenic microorganisms, indicating their potential as antimicrobial agents (Saravanan et al., 2015).
Application in Alzheimer's Disease Treatment
Certain derivatives of 4-oxoquinazolin-3(4H)-yl have been studied as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase for treating Alzheimer's disease. Some synthesized compounds showed significant inhibitory activities, suggesting their value in Alzheimer's disease drug development (Zarei et al., 2021).
Propiedades
IUPAC Name |
methyl 2-(4-oxoquinazolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-11(15)8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFPQBNEQFOPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



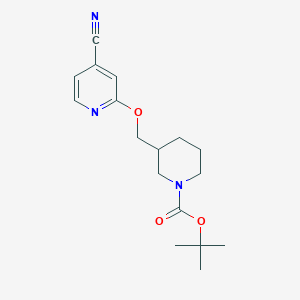


![2-Chloro-N-(4'-cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide](/img/structure/B3210305.png)

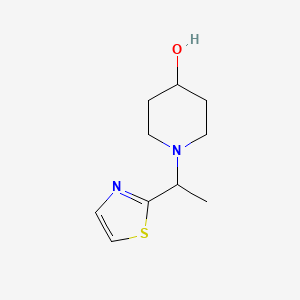
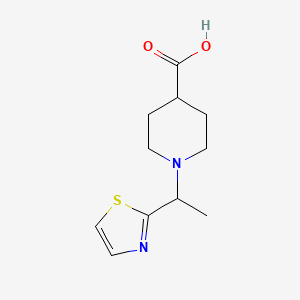
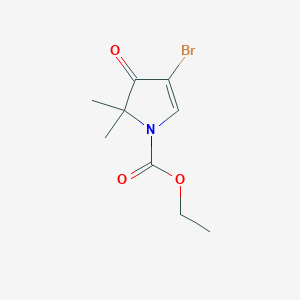

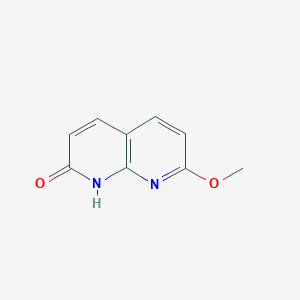
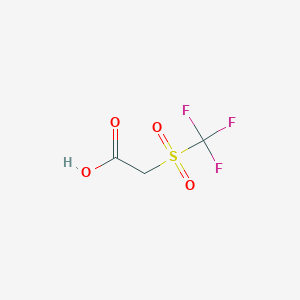
![4-(Dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B3210379.png)
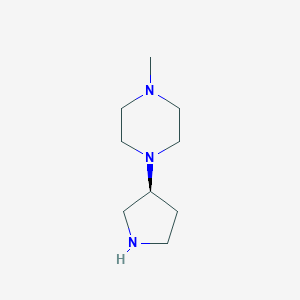
![2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol](/img/structure/B3210388.png)